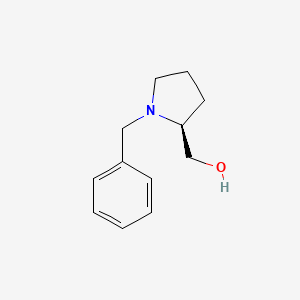

(S)-1-N-Benzyl-prolinol

Description

Significance of Chirality in Organic Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. wikipedia.org These mirror images are known as enantiomers, and they often exhibit identical physical properties in an achiral environment. However, in the chiral environment of biological systems, such as the interactions with enzymes and receptors, enantiomers can have vastly different effects. chemimpex.comjst.go.jpsigmaaldrich.com One enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or, in some famous cases, cause severe adverse effects. chemimpex.comsigmaaldrich.com This biological disparity underscores the critical need for asymmetric synthesis—the selective production of a single enantiomer. jst.go.jp Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of developing single-enantiomer pharmaceuticals to enhance safety and efficacy. jst.go.jpsigmaaldrich.com

Role of Chiral Ligands and Auxiliaries

Asymmetric synthesis heavily relies on the use of chiral molecules to control the stereochemical outcome of a reaction. This is often achieved through chiral auxiliaries or chiral ligands. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereoselective formation of a new stereocenter, and is then cleaved to yield the enantiomerically enriched product. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can repeatedly influence the stereochemistry of a reaction, allowing a small amount of the chiral substance to generate a large quantity of the chiral product. beilstein-journals.org Both strategies are central to modern synthetic chemistry, enabling the efficient production of complex, enantiomerically pure molecules. csic.es

Overview of (S)-1-N-Benzyl-prolinol within the Context of Chiral Amino Alcohol Scaffolds

Chiral amino alcohols are a privileged class of compounds in asymmetric synthesis, serving as precursors for a wide range of effective chiral ligands and organocatalysts. chemimpex.com Their rigid structure, derived from natural amino acids, and the presence of both a hydroxyl and an amino group allow for effective chelation to metal centers and participation in hydrogen bonding, which are key to inducing stereoselectivity. chemimpex.com

This compound, derived from the naturally occurring amino acid L-proline, is a key member of this family. chemimpex.comchemicalbook.com It is a versatile chiral building block used in the synthesis of more complex chiral ligands and also acts directly as a chiral auxiliary or catalyst in various transformations. chemimpex.com Its structure, featuring a pyrrolidine (B122466) ring, a hydroxymethyl group, and an N-benzyl group, provides a well-defined chiral environment. The nitrogen atom can be part of a catalytic cycle, while the hydroxyl group can coordinate to reagents, and the benzyl (B1604629) group provides steric bulk that influences the approach of substrates. chemimpex.comresearchgate.net

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | (S)-(-)-1-Benzylpyrrolidine-2-methanol, N-Benzyl-L-prolinol |

| CAS Number | 53912-80-4 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Boiling Point | 115-120 °C at 0.5 mmHg |

| Density | ~1.08 g/mL at 25 °C |

| Optical Rotation | [α]20/D -72.7° (neat) |

| Refractive Index | n20/D 1.541 |

Data sourced from commercial suppliers and chemical databases. sigmaaldrich.comchemsrc.comchemicalbook.com

A notable application of this compound is in the enantioselective reduction of prochiral ketones. When complexed with borane (B79455), it forms a chiral reagent capable of reducing ketones to their corresponding alcohols with good optical purity. Research has shown that the N-benzyl substituent is particularly effective in these reductions compared to other N-alkyl groups, highlighting its importance in creating a selective chiral environment.

Enantioselective Reduction of Ketones with (S)-N-Benzyl-prolinol-Borane Complex

| Ketone Substrate | Product Configuration | Optical Yield (%) |

|---|---|---|

| Ethyl phenyl ketone | R | 67 |

This table presents findings from a study where the (S)-N-benzylprolinol–borane complex was used as a soluble model reagent. [Asymmetric synthesis using chirally modified borohydrides. Part 2. Enantioselective reduction of ketones with polymeric (S)-prolinol–borane reagent]

The synthesis of this compound is typically achieved by the reduction of its corresponding carboxylic acid, N-Benzyl-L-proline, which itself can be synthesized from L-proline and benzyl bromide. chemicalbook.comlookchem.com Its established utility and straightforward synthesis from the chiral pool make this compound a foundational tool in the field of asymmetric synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

[(2S)-1-benzylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIQBJPTOXDDKA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352125 | |

| Record name | (S)-1-N-Benzyl-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53912-80-4 | |

| Record name | (S)-1-N-Benzyl-prolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-1-Benzyl-2-pyrrolidinemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 1 N Benzyl Prolinol

Stereoselective Synthesis Routes

The creation of (S)-1-N-Benzyl-prolinol with high optical purity hinges on carefully controlled stereoselective reactions. The core of its structure, the prolinol backbone, is derived from the naturally occurring amino acid (S)-proline, which provides the initial chiral framework. wikipedia.orgmdpi.com

Enantioselective Reductions in the Preparation of Prolinol Backbones

The foundational step in synthesizing this compound is the reduction of (S)-proline or its derivatives. A common and effective method involves the use of powerful reducing agents like lithium aluminium hydride (LiAlH₄) or borane (B79455) complexes to convert the carboxylic acid group of proline to a primary alcohol, yielding (S)-prolinol. wikipedia.orgmdpi.com The inherent chirality of (S)-proline is typically preserved during this reduction, leading to the formation of the desired (S)-enantiomer of prolinol.

Researchers have also explored other enantioselective reduction techniques. For instance, chiral polymeric reagents prepared from (S)-prolinol and borane have been used for the enantioselective reduction of prochiral ketones, demonstrating the versatility of prolinol-based systems in asymmetric synthesis. rsc.org While not a direct synthesis of the prolinol backbone itself, this highlights the utility of such chiral environments in achieving high optical purity.

N-Alkylation Strategies for Benzylation

Once the (S)-prolinol backbone is obtained, the next critical step is the introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidine (B122466) ring. This N-alkylation is a key transformation that can be achieved through several methods.

One common approach is reductive amination . This involves reacting (S)-prolinol with benzaldehyde (B42025) in the presence of a reducing agent. Another widely used method is direct alkylation with a benzyl halide, such as benzyl bromide or benzyl chloride, often in the presence of a base to neutralize the acid formed during the reaction. researchgate.net

The choice of reagents and reaction conditions is crucial to prevent side reactions and ensure high yields. For instance, a study on the synthesis of N-substituted proline derivatives describes the use of sodium methoxide (B1231860) and benzyl chloride in methanol (B129727) to achieve N-benzylation. researchgate.net

Protecting Group Chemistry in Synthetic Pathways

In more complex syntheses involving (S)-prolinol derivatives, protecting groups play a vital role in selectively shielding reactive functional groups. google.com For the synthesis of this compound itself, the primary focus is on the direct functionalization of (S)-prolinol. However, in multi-step syntheses where other reactive sites are present, protecting the hydroxyl group of prolinol may be necessary.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.comsemanticscholar.org In the context of this compound synthesis, this involves exploring alternative solvents, reducing energy consumption, and minimizing waste. mdpi.comsemanticscholar.org

One area of focus is the use of greener solvents or even solvent-free conditions. For example, mechanochemical methods, such as ball-milling, have emerged as a promising solvent-free technique for various organic reactions. beilstein-journals.org While specific applications to the N-benzylation of prolinol are still being explored, the potential for reducing solvent waste is significant.

Furthermore, the development of catalytic methods that can operate under milder conditions and with higher atom economy aligns with green chemistry principles. The use of highly efficient catalysts can reduce the need for stoichiometric reagents and minimize the formation of byproducts.

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory scale to industrial production presents several challenges. For the synthesis of this compound, key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the efficiency of the purification process.

The use of potent but potentially hazardous reagents like lithium aluminium hydride requires careful handling and specialized equipment on a large scale. Process optimization often involves exploring alternative, safer reducing agents or developing catalytic hydrogenation processes.

Furthermore, purification methods such as column chromatography, which are common in the lab, may not be practical for large-scale production. Therefore, developing crystallization-based purification methods or other scalable techniques is crucial for obtaining the final product with high purity and in an economically viable manner. Studies on the scale-up of related proline derivatives have highlighted the importance of increasing reaction efficiency and developing robust purification protocols. acs.org

Applications of S 1 N Benzyl Prolinol in Asymmetric Catalysis

As a Chiral Ligand in Metal-Catalyzed Reactions

The true value of (S)-1-N-Benzyl-prolinol in asymmetric catalysis lies in its role as a precursor to a multitude of chiral ligands. These ligands coordinate to transition metals, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The structural rigidity and stereochemical information embedded within the this compound framework are effectively transferred to the catalytic system, enabling high levels of enantioselectivity.

Enantioselective Hydrogenation Reactions

While direct applications of this compound-derived ligands in enantioselective hydrogenation are not as extensively documented as in other areas, the broader family of proline-derived ligands has shown considerable success. For instance, ruthenium complexes of chiral phosphine (B1218219) ligands like BINAP are effective for the asymmetric hydrogenation of α,β-unsaturated ketones. lew.ro The development of ligands derived from (S)-prolinol for this purpose remains an area of interest, with the potential to create highly effective catalysts for the enantioselective reduction of various unsaturated substrates. nih.govus.es The synthesis of chiral secondary alcohols through the asymmetric transfer hydrogenation of prochiral ketones is a key transformation, and ruthenium complexes with chiral prolinamide ligands have demonstrated excellent activity and enantioselectivity. acs.org

Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) stands out as a powerful carbon-carbon bond-forming reaction, and ligands derived from (S)-prolinol have proven to be highly effective in this transformation. doi.orguwindsor.ca Novel chiral aminophosphine (B1255530) ligands synthesized from (S)-prolinol have been successfully employed in the palladium-catalyzed AAA of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving high enantioselectivities (up to 98% ee). nih.govorganic-chemistry.org The steric and electronic properties of these P,N-ligands can be fine-tuned by modifying the substituents on the nitrogen and phosphorus atoms, influencing the reactivity and selectivity of the catalytic system. doi.org

For example, a series of trialkylsilylated chiral aminophosphine ligands derived from (S)-prolinol have been developed and applied in palladium-catalyzed AAA, demonstrating the versatility of this scaffold. organic-chemistry.org

Table 1: Application of (S)-Prolinol-Derived Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

| Ligand Type | Substrate | Nucleophile | Metal | Enantiomeric Excess (ee) |

| Aminophosphine | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Pd | Up to 98% |

| NPN-type bis(pyrrolidinyl)phosphine | 1,3-diphenyl-2-propenyl acetate | Malonates | Pd | 84-97% |

Data sourced from multiple studies on asymmetric allylic alkylation. doi.orgnih.gov

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing chiral β-hydroxy carbonyl compounds. pnas.org While organocatalysis using proline and its derivatives is well-established in this area, metal complexes incorporating ligands derived from (S)-prolinol also play a significant role. nih.govresearchgate.netresearchgate.net These catalysts can provide a distinct reaction environment compared to their metal-free counterparts, sometimes offering complementary selectivity and reactivity. The development of novel prolinamide-based catalysts continues to refine the efficiency and enantioselectivity of these reactions. pnas.org

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. Chiral Lewis acids generated from metal complexes and chiral ligands are effective catalysts for enantioselective versions of this reaction. scielo.br While the direct use of this compound derived ligands is an area of ongoing research, the related (S)-prolinol derivatives have been used to generate chiral boron reagents that catalyze the asymmetric Diels-Alder reaction of α,β-unsaturated aldehydes with cyclopentadiene, yielding the corresponding cycloadducts with good yields and enantioselectivity. scielo.br The ability of the chiral ligand to create a well-defined and sterically hindered pocket around the metal center is crucial for dictating the facial selectivity of the dienophile's approach to the diene. caltech.edunih.gov

Asymmetric Epoxidation and Dihydroxylation

The synthesis of chiral epoxides and diols is of great importance in organic synthesis. uea.ac.uklboro.ac.uk While the Sharpless asymmetric epoxidation and dihydroxylation are landmark reactions in this field, often employing cinchona alkaloid-derived ligands, the development of new ligand classes remains a key objective. numberanalytics.comorganic-chemistry.orgmdpi.comwikipedia.org (S)-1-N-Benzyl-α,α-diarylprolinols, which can be synthesized via a concise route involving a Shi-type asymmetric epoxidation, are valuable chiral building blocks. thieme-connect.com Although these prolinols themselves are the targets in this specific synthesis, the methodology highlights the integral role of epoxidation in accessing complex chiral molecules derived from the prolinol scaffold. The development of metal complexes with this compound-derived ligands for asymmetric epoxidation and dihydroxylation could offer alternative and potentially more efficient routes to these valuable chiral intermediates.

Other Transition Metal-Catalyzed Enantioselective Transformations

The versatility of this compound as a chiral ligand precursor extends to a variety of other transition metal-catalyzed reactions. scispace.commdpi.com These include, but are not limited to, copper-catalyzed azidation reactions, where L-proline itself has been used as a ligand, suggesting that its derivatives could offer enhanced performance. mdpi.com Furthermore, nickel-catalyzed cross-coupling reactions for the formation of C-C bonds have utilized chiral ligands to achieve enantioconvergence. nih.gov The design of new ligands based on the this compound framework holds promise for advancing a wide range of enantioselective transformations catalyzed by various transition metals. beilstein-journals.orgacs.orgacs.orgnih.gov

As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org this compound and its derivatives have proven to be effective chiral auxiliaries in a variety of asymmetric transformations, including alkylations and addition reactions. wikipedia.orgthieme-connect.com

Chiral Auxiliary-Mediated Asymmetric Alkylations

The use of this compound as a chiral auxiliary has been instrumental in the asymmetric alkylation of enolates. By forming a chiral amide or imide with a carboxylic acid derivative, the benzylprolinol moiety effectively shields one face of the resulting enolate, leading to highly diastereoselective alkylation.

One notable application involves the asymmetric synthesis of α-substituted proline derivatives. N-benzylproline esters, when quaternized, can undergo asymmetric rearrangements to yield 2-substituted (R)-proline esters with high diastereoselectivity. researchgate.net This chirality transfer method highlights the utility of the N-benzyl group in controlling the stereochemical course of the reaction. researchgate.net

Furthermore, the development of chiral equivalents of nucleophilic glycine (B1666218) using (S)-N-benzylproline (BP) has been a significant advancement for the general asymmetric synthesis of α-amino acids. nih.gov For instance, the Ni(II) complex of a glycine Schiff base with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP) serves as a versatile chiral glycine equivalent. nih.govmdpi.com Alkylation of this complex with various alkyl halides proceeds with high diastereoselectivity, allowing for the synthesis of a wide range of enantiomerically enriched α-amino acids after removal of the auxiliary. mdpi.com

| Alkyl Halide | Product Diastereomeric Ratio (dr) | Reference |

| Methyl Iodide | >95:5 | researchgate.net |

| Benzyl (B1604629) Bromide | >95:5 | researchgate.net |

| Allyl Bromide | >95:5 | researchgate.net |

| Methoxymethyl Chloride | >95:5 | researchgate.net |

| Table 1: Diastereoselectivity in the asymmetric alkylation of a chiral glycine equivalent derived from (S)-N-benzylproline. |

Chiral Auxiliary-Mediated Asymmetric Additions

This compound-derived auxiliaries also exhibit excellent stereocontrol in asymmetric addition reactions, such as aldol and Michael additions. The chiral environment created by the auxiliary dictates the facial selectivity of the nucleophilic attack on the electrophile.

Organocatalysis Utilizing this compound Derivatives

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. researchgate.netmdpi.combeilstein-journals.org this compound and its derivatives, particularly those where the hydroxyl group is converted to a silyl (B83357) ether, are precursors to highly effective organocatalysts. thieme-connect.com The resulting α,α-diaryl-2-prolinol silyl ethers, often referred to as Jørgensen–Hayashi catalysts, are widely used in a variety of organocatalytic transformations. thieme-connect.com

These prolinol-derived catalysts are particularly effective in promoting asymmetric Michael additions and aldol reactions. researchgate.netacs.org For example, a prolinol derivative was used to catalyze the formal alkynylation and alkenylation of α,β-unsaturated aldehydes, yielding important optically active compounds. acs.org The catalyst facilitates the formation of an enamine intermediate with the aldehyde, which then undergoes a highly stereoselective reaction with a β-keto heterocyclic sulfone. acs.org

Supported this compound Catalysts and Recyclability Studies

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. beilstein-journals.orgmdpi.com To address this, researchers have focused on immobilizing this compound-based catalysts on solid supports. beilstein-journals.orgmdpi.com This heterogenization facilitates catalyst recycling, making the process more economical and environmentally friendly. beilstein-journals.org

Various solid supports have been employed, including silica (B1680970) and polystyrene. mdpi.comresearchgate.net For instance, (S)-proline derivatives have been grafted onto mesoporous silica, and these supported organocatalysts have proven to be efficient and reusable in asymmetric aldol reactions. mdpi.com These materials can be recovered by simple filtration and reused multiple times with only a minor loss in catalytic activity. mdpi.com In some cases, these supported catalysts have been recycled for 15 or more cycles. mdpi.com

Similarly, polystyrene-supported proline and prolinamide catalysts have been developed and used effectively in asymmetric aldol reactions in water. researchgate.net These resin-based catalysts demonstrate high yields and stereoselectivities and can be recycled, with the proline-functionalized resin showing excellent reusability. researchgate.net

The development of ionic liquid-supported chiral 2-imidazolidinones, which can be derived from proline, also addresses the issue of catalyst recovery. chim.it This approach improves the solubility of the catalyst system while allowing for the efficient separation and reuse of the chiral auxiliary component. chim.it

| Support Material | Reaction Type | Recyclability | Reference |

| Mesoporous Silica | Asymmetric Aldol Reaction | Up to 15 cycles with minor activity loss | mdpi.com |

| Polystyrene | Asymmetric Aldol Reaction | Good reusability | researchgate.net |

| Ionic Liquid | Asymmetric Alkylation | Improved recovery and reuse | chim.it |

| Table 2: Recyclability of supported this compound based catalysts. |

Mechanistic Investigations of S 1 N Benzyl Prolinol Mediated Reactions

Elucidation of Catalytic Cycles

The catalytic prowess of (S)-1-N-Benzyl-prolinol and its derivatives, like other proline-based organocatalysts, fundamentally relies on the formation of key intermediates such as enamines or iminium ions. unito.itwikipedia.org The generally accepted catalytic cycle for many reactions, including aldol (B89426) and Michael additions, begins with the condensation of the catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. wikipedia.orgresearchgate.net

In the case of this compound, the secondary amine of the pyrrolidine (B122466) ring reacts with the carbonyl substrate. This enamine, being electron-rich, then attacks an electrophile. For instance, in an aldol reaction, the electrophile is another molecule of the aldehyde. researchgate.netresearchgate.net Following the carbon-carbon bond formation, the resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, thus completing the cycle. researchgate.net

A significant aspect of the catalytic cycle involving prolinol derivatives is the potential for a "parasitic equilibrium" where the initially formed enamine can cyclize to form an oxazolidine (B1195125). unito.itacs.org This oxazolidine is often considered a "dead end" or unreactive species, and its formation can sequester the catalyst, thereby impeding the main catalytic pathway. acs.org The balance between the active enamine and the inactive oxazolidine is influenced by factors such as the solvent, the structure of the aldehyde, and substituents on the catalyst. unito.itacs.org For instance, the use of dipolar aprotic solvents like DMSO has been shown to stabilize the enamine intermediate, allowing for its detection and characterization. acs.orgbeilstein-journals.org

Transition State Analysis in Asymmetric Inductions

The high degree of stereocontrol exerted by this compound and related catalysts is rationalized by analyzing the transition states of the stereodetermining step. acs.org For many reactions, a cyclic, chair-like transition state is proposed, which minimizes steric interactions and allows for favorable orbital overlap. wikipedia.org

In the context of an aldol reaction catalyzed by a proline derivative, the widely accepted Zimmerman-Traxler model is often invoked. wikipedia.org This model proposes a six-membered transition state involving the enamine, the incoming aldehyde, and a hydrogen bond between the catalyst's hydroxyl group (or a related acidic proton) and the aldehyde's carbonyl oxygen. researchgate.netcsic.es This hydrogen bond not only activates the aldehyde towards nucleophilic attack but also rigidly holds the reactants in a specific orientation, thereby dictating the facial selectivity of the reaction. acs.orgcsic.es

The benzyl (B1604629) group on the nitrogen atom of this compound plays a crucial role in shielding one of the prochiral faces of the enamine or iminium ion intermediate. caltech.edu This steric hindrance directs the incoming reactant to the opposite, less hindered face, leading to the observed enantioselectivity. caltech.edunsf.gov Computational studies have been instrumental in visualizing and quantifying the energetic differences between the diastereomeric transition states, often revealing that the favored transition state is stabilized by several kilocalories per mole compared to the disfavored one. acs.orgnsf.gov

Role of Non-Covalent Interactions in Stereocontrol

Beyond simple steric hindrance, a complex network of non-covalent interactions within the transition state assembly is now recognized as being critical for achieving high stereoselectivity. acs.orgscispace.com These interactions, though individually weak, can have a substantial cumulative effect on the relative energies of the competing transition states. nih.gov

In reactions catalyzed by this compound and its analogues, several types of non-covalent interactions are at play:

Hydrogen Bonding: As mentioned earlier, the hydrogen bond between the catalyst's hydroxyl group and the substrate is a key organizing element in the transition state. researchgate.netcsic.es

CH-π Interactions: The benzyl group can engage in CH-π interactions with the substrate. These interactions, where a C-H bond acts as a weak hydrogen bond donor to the π-system of an aromatic ring, can contribute to the stabilization of the favored transition state. nsf.govacs.org

π-Stacking: Interactions between the aromatic ring of the benzyl group and aromatic rings in the substrate can also play a role in orienting the reactants and stabilizing the transition state. acs.org

Computational energy decomposition analyses have shown that the sum of these favorable non-covalent interactions can be significantly greater in the transition state leading to the major product enantiomer compared to the one leading to the minor enantiomer. nsf.gov The subtle balance of these attractive and repulsive forces ultimately governs the stereochemical outcome of the reaction. acs.org

Spectroscopic and Spectrometric Characterization of Intermediates

The direct observation and characterization of transient intermediates in catalytic cycles provide invaluable experimental evidence to support or refute proposed mechanisms. unito.itbeilstein-journals.org Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) have emerged as powerful tools for this purpose. acs.orgbeilstein-journals.org

NMR spectroscopy has been successfully employed to detect and characterize enamine and oxazolidine intermediates in reactions catalyzed by prolinol derivatives. acs.orgrsc.org By carefully choosing the reaction conditions, such as using specific solvents (e.g., DMSO-d6) and sometimes stoichiometric amounts of reactants, the concentration of these intermediates can be increased to detectable levels. researchgate.netacs.org One- and two-dimensional NMR techniques, including HSQC and EXSY, have allowed for the unambiguous assignment of signals and the study of the dynamic equilibrium between enamines and oxazolidines. researchgate.netacs.org

Table 1: NMR Spectroscopic Data for Key Intermediates

This is an interactive table. Click on the headers to sort.

| Intermediate | Key NMR Signal | Solvent | Reference |

|---|---|---|---|

| Enamine | Varies (depends on substrate) | DMSO-d6 | acs.org |

ESI-MS is another highly sensitive technique that allows for the detection of catalyst-derived species present in the reaction mixture, even at very low concentrations. beilstein-journals.orgbeilstein-journals.org By transferring ions from the solution phase to the gas phase, ESI-MS can provide the mass-to-charge ratio of intermediates, including enamines, iminium ions, and catalyst-substrate adducts. beilstein-journals.orgbeilstein-journals.org The use of "charge-tagging" strategies, where a permanent charge is incorporated into the catalyst or substrate, can significantly enhance the detection sensitivity of these species. beilstein-journals.orgbeilstein-journals.org Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), can further provide structural information about the detected intermediates by analyzing their fragmentation patterns. beilstein-journals.orgbeilstein-journals.org

Table 2: Mass Spectrometric Detection of Intermediates

This is an interactive table. Click on the headers to sort.

| Technique | Detected Species | Key Feature | Reference |

|---|---|---|---|

| ESI-MS | Enamine, Dihydropyridazine | Detection of protonated intermediates | beilstein-journals.org |

| ESI-MS with Charge Tagging | All catalyst-derived intermediates | Enhanced signal intensity | beilstein-journals.orgbeilstein-journals.org |

Through the combined application of these advanced analytical techniques and computational modeling, a detailed and coherent picture of the mechanistic intricacies of this compound mediated reactions is continuously being refined. This deeper understanding paves the way for the development of even more efficient and selective organocatalytic systems for asymmetric synthesis.

Structural Modifications and Derivatization of S 1 N Benzyl Prolinol

Synthesis of Novel (S)-1-N-Benzyl-prolinol Analogues

The synthesis of novel analogues of this compound is a key area of research focused on creating new chiral structures with tailored properties. These synthetic efforts can be categorized by the specific site of modification on the parent molecule.

Modifications at the Proline Ring

The pyrrolidine (B122466) ring of prolinol is a prime target for introducing substituents to alter the steric environment around a catalytic center. A common strategy involves starting with substituted proline derivatives, such as 4-hydroxy-L-proline, and converting them into the desired prolinol analogues. nih.govnih.gov

One approach involves a decarboxylation-alkylation reaction of 4-hydroxyproline (B1632879) derivatives to introduce new alkyl groups at the C2 position of the pyrrolidine ring with high stereoselectivity. nih.gov Another strategy focuses on the C3 position; for instance, 3-substituted prolines can be synthesized enantioselectively from 3-hydroxy-(S)-2-proline. nih.gov Palladium-mediated couplings on an enol triflate derived from N-trityl-3-oxo-(S)-2-proline methyl ester have been used to introduce various groups at the C3 position. nih.gov

Furthermore, modifications at the C5 position have been achieved. The (2S,5R) stereoisomer of 5-benzylproline, an analogue with a benzyl (B1604629) substituent at the delta-position, has been synthesized in enantiomerically pure form. rsc.orgrsc.org The synthesis begins with the homologation of L-phenylalanine to a β-amino acid, followed by intramolecular cyclization to construct the pyrrolidine ring. rsc.orgrsc.org A key step is the generation of a vinyl triflate intermediate with complete regiochemical control, which then undergoes stereoselective hydrogenation to yield the target cis-δ-substituted L-proline analogue. rsc.orgrsc.org

Below is a table summarizing selected research findings on proline ring modifications.

| Starting Material | Modification Site | Reagents/Method | Resulting Analogue | Ref |

| 4-Hydroxyproline | C2 | Decarboxylation-alkylation | 2-Alkyl-pyrrolidines | nih.gov |

| N-trityl-3-oxo-(S)-2-proline methyl ester | C3 | Palladium-mediated coupling on enol triflate | 3-Substituted prolines | nih.gov |

| β-Amino acid from L-phenylalanine | C5 | Intramolecular cyclization, stereoselective hydrogenation | (2S,5R)-5-Benzylproline | rsc.orgrsc.org |

Variations of the N-Substituent

The N-benzyl group in this compound is crucial for its catalytic activity but can be replaced with other substituents to modulate the catalyst's properties. The synthesis of various N-substituted proline derivatives is well-documented. For example, (S)-N-benzyl proline itself can be synthesized by reacting proline with benzyl chloride in the presence of sodium methoxide (B1231860) in methanol (B129727). researchgate.net

Different N-protecting groups, such as benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and benzyl (Bn), have been studied to understand their influence on the reactivity of prolinol derivatives. rsc.org For instance, in the deoxyfluorination of prolinol-derived α-hydroxyphosphonates, the nature of the N-substituent dictates the reaction outcome. N-Cbz or N-Boc protected prolinols yield fluorinated piperidine (B6355638) and pyrrolidine derivatives, while N-benzyl prolinols lead to the formation of β-fluoropiperidine-α-phosphonates. rsc.org This highlights the significant role the N-substituent plays in directing reaction pathways, likely through the formation of different intermediates.

Alterations at the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional handle for derivatization. It can be replaced or modified to introduce new functionalities and create diverse analogues.

One significant alteration is the replacement of the hydroxyl group with a cyano group. This has been achieved by first converting N-benzyloxycarbonyl-L-prolinol into its corresponding mesylate, followed by treatment with potassium cyanide (KCN) in dimethylformamide (DMF) to yield the nitrile derivative. clockss.org This nitrile can then be converted into other heterocyclic structures, such as a 5-thioxo-1,2,4-oxadiazole derivative, effectively replacing the original CH₂OH group with a bioisosteric equivalent of a carboxylic acid. clockss.org

Another important modification is deoxyfluorination, where the hydroxyl group is replaced by a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST). rsc.org This transformation is valuable for creating fluorinated analogues that can have unique biological or chemical properties. Additionally, the hydroxyl group can undergo carbamoylation. Deprotonation with sodium hydride (NaH) followed by reaction with a dialkyl carbamoyl (B1232498) chloride results in the formation of N,N-dialkylated carbamate (B1207046) derivatives, which can be further oxidized to N-oxides. liverpool.ac.uk

Chiral Ligand Design Based on this compound Scaffolds

The rigid and predictable conformation of the (S)-proline backbone makes this compound and its derivatives excellent scaffolds for designing chiral ligands for asymmetric catalysis. rsc.orgresearchgate.net These ligands coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.

A notable application is in the development of ligands for Ni(II)-Schiff base complexes. researchgate.netbeilstein-journals.org For example, ligands like (S)-o-N-(N-benzylprolyl)aminobenzophenone ((S)-BBP) are prepared and complexed with Ni(II) to be used in the asymmetric synthesis of non-proteinogenic amino acids. researchgate.net The rigidity of the resulting complex, enhanced by π-stacking interactions between the benzophenone (B1666685) moiety and the N-benzyl group, is critical for achieving high stereoselectivity. beilstein-journals.org Recently, a new ligand featuring a bulky tert-butyl substituent on the phenylene fragment was designed to increase these noncovalent interactions, leading to a more conformationally rigid complex and improved stereocontrol. beilstein-journals.org

Prolinol-derived ligands have also been successfully employed in magnesium-catalyzed asymmetric reactions. rsc.org A prolinol-derived chiral ligand was used for the in situ generation of a magnesium catalyst for the enantioselective [3 + 2] reaction between α-isocyanoacetates and alkynyl ketones, yielding optically active 2H-pyrrole structures. rsc.org The design of these ligands often aims to create bifunctional catalysts where one part of the ligand coordinates the metal while another part, such as a Brønsted base site on the N-heterocyclic ring, activates the substrate. rsc.org

The table below presents examples of chiral ligands derived from the (S)-proline scaffold and their applications.

| Ligand Type | Metal | Application | Ref |

| (S)-o-N-(N-benzylprolyl)aminobenzophenone (Schiff base) | Ni(II) | Asymmetric synthesis of amino acids | researchgate.net |

| (S)-N-benzylproline derivative with t-Bu group (Schiff base) | Ni(II) | Asymmetric synthesis of amino acids | beilstein-journals.org |

| Prolinol-derived ligand | Mg(II) | Enantioselective [3+2] cycloaddition | rsc.org |

Impact of Structural Changes on Enantioselectivity and Reactivity

Modifications to the this compound scaffold have a profound impact on the enantioselectivity and reactivity of the resulting catalysts and ligands. These effects are generally attributed to changes in steric hindrance and electronic properties, which influence the stability and geometry of the transition state in the catalyzed reaction.

For instance, replacing the carboxylic acid group of homoproline with a 5-thioxo-1,2,4-oxadiazole ring, a bioisostere, resulted in an organocatalyst that provided significantly higher enantioselectivity in the Michael addition of acetone (B3395972) to β-nitrostyrene compared to proline itself. clockss.org The improved outcome is attributed to the steric hindrance of the bulky heterocyclic substituent in the transition state. clockss.org

In the context of prolinamide organocatalysts, the nature of the substituent on the amide nitrogen is crucial. It has been shown that enantioselectivity increases as the aryl substituent on the amide varies from electron-donating to electron-withdrawing. mdpi.com This electronic effect makes the N-H bond more acidic and a better hydrogen bond donor, which is critical for stabilizing the transition state. mdpi.com Similarly, replacing an amide with a more acidic thioamide functionality can enhance catalytic activity. mdpi.com The configuration of substituents is also vital; for example, in certain prolinamide catalysts, an (S)-configuration on an α-carbon substituent that matches the (S)-configuration of the proline ring leads to superior enantioselectivity. mdpi.comunibo.it

In metal-based catalysis using Ni(II)-Schiff base complexes, the conformational rigidity of the ligand is paramount for high stereoselectivity. researchgate.netbeilstein-journals.org The introduction of a bulky tert-butyl group onto the ligand framework was shown to enhance dispersion interactions between the benzyl group of the proline fragment and the o-phenylene moiety of the ligand. beilstein-journals.org This increased rigidity leads to a larger energy difference between the diastereomeric transition states, resulting in a higher level of thermodynamically controlled stereoselectivity in the synthesis of new amino acids. beilstein-journals.org

The table below summarizes the impact of specific structural modifications on catalyst performance.

| Catalyst/Ligand Type | Structural Modification | Reaction | Impact | Ref |

| Homoproline analogue | Carboxylic acid replaced by 5-thioxo-1,2,4-oxadiazole | Michael Addition | Increased enantioselectivity | clockss.org |

| Prolinamide | Electron-withdrawing aryl group on amide N | Aldol (B89426) Reaction | Increased enantioselectivity | mdpi.com |

| Prolinamide | (S)-1-phenylethylamine substituent | Aldol Reaction | Increased enantioselectivity (anti-aldol) | unibo.it |

| Ni(II)-Schiff base | Introduction of a tert-butyl group on the ligand | Amino acid synthesis | Increased stereoselectivity | beilstein-journals.org |

Computational Chemistry Approaches for S 1 N Benzyl Prolinol Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a primary tool for elucidating the mechanisms of reactions catalyzed by proline and its derivatives, including (S)-1-N-Benzyl-prolinol. These studies involve mapping the potential energy surface of the reaction to identify the most favorable pathway.

Research findings indicate that organocatalysts derived from proline, such as this compound, typically operate through either an enamine or an iminium ion mechanism, depending on the nature of the substrates. wiley.comresearchgate.net In a typical aldol (B89426) reaction catalyzed by a proline derivative, the catalyst reacts with a ketone or aldehyde to form a key enamine intermediate. researchgate.net This intermediate then attacks the electrophile in the stereochemistry-determining step. DFT calculations are crucial for evaluating the energy barriers associated with each step of the catalytic cycle: enamine formation, carbon-carbon bond formation, and hydrolysis to release the product and regenerate the catalyst. researchgate.netresearchgate.net

For instance, in the proline-catalyzed aldol reaction, DFT studies have shown that the C-C bond formation step is often, but not always, the rate-determining and stereoselectivity-determining step. researchgate.netrsc.org The calculations quantify the activation energy barriers for the formation of different stereoisomers. The benzyl (B1604629) group in this compound introduces significant steric bulk and potential for non-covalent interactions, which are explicitly modeled in DFT calculations to understand their influence on the transition state energies. Studies on related systems show that even small modifications to the catalyst structure can significantly alter these energy barriers. rsc.org In some cases, DFT calculations have revealed that the initial formation of the enamine can be the rate-limiting step and may be assisted by a second molecule of the catalyst or solvent molecules. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Activation Free Energies (ΔG‡) for a Model Proline-Derivative Catalyzed Aldol Reaction This table illustrates typical energy barriers calculated for the C-C bond-forming transition states leading to different stereoisomers. The difference in these barriers (ΔΔG‡) determines the stereoselectivity.

| Transition State | Pathway | Relative ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-Re-Si | Leads to (R,S)-product | 0.0 | Major Product |

| TS-Si-Si | Leads to (S,S)-product | 2.1 | Minor Product |

| TS-Re-Re | Leads to (R,R)-product | 3.5 | Minor Product |

| TS-Si-Re | Leads to (S,R)-product | 4.2 | Minor Product |

Note: Data are representative, based on findings for proline-derivative catalyzed reactions as reported in computational literature. rsc.orgnih.gov

Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Chiral recognition is the process by which the chiral catalyst differentiates between the prochiral faces of a substrate or between enantiomeric reactants. Molecular modeling, particularly the analysis of transition state geometries obtained from DFT calculations, is essential for understanding the origins of this recognition.

In systems using this compound, stereoselectivity arises from the specific three-dimensional arrangement of the catalyst and substrates in the transition state. The key to chiral induction is the formation of a highly organized transition state assembly stabilized by a network of non-covalent interactions (NCIs). wiley.comacs.org These interactions include:

Hydrogen Bonding: The hydroxyl group of the prolinol moiety and the carboxylic acid group in related proline catalysts are critical hydrogen bond donors. researchgate.netrsc.org They can interact with the electrophile (e.g., an aldehyde's carbonyl oxygen), fixing its orientation relative to the nucleophilic enamine.

Steric Repulsion: The bulky N-benzyl group provides a crucial steric shield. ethz.ch It effectively blocks one face of the enamine intermediate, forcing the electrophile to approach from the less hindered face, thereby directing the stereochemical outcome. rsc.orgacs.org

π-π Stacking and CH-π Interactions: The aromatic benzyl ring can engage in stabilizing π-π stacking or CH-π interactions with aromatic substrates or even with the catalyst's own pyrrolidine (B122466) ring, further rigidifying the transition state geometry. wiley.comethz.ch

Computational models allow for the visualization and quantification of these interactions. By analyzing interatomic distances and angles in the calculated transition state structures, researchers can pinpoint the specific interactions that destabilize the transition state leading to the minor product while stabilizing the one leading to the major product. acs.org

Prediction of Stereochemical Outcomes

A major success of computational chemistry in organocatalysis is its ability to predict stereochemical outcomes with high accuracy. For kinetically controlled reactions, the ratio of stereoisomeric products is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing pathways leading to these isomers. rsc.org

The relationship is given by the equation: ΔΔG‡ = -RT ln(er) or -RT ln(dr) where 'er' is the enantiomeric ratio and 'dr' is the diastereomeric ratio.

By calculating the energies of the various diastereomeric transition states using DFT, chemists can predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. rsc.orgacs.org These predictions can then be compared with experimental results to validate the proposed mechanistic model. For many reactions catalyzed by proline derivatives, computational studies have successfully predicted both the sense of stereo-induction (i.e., which enantiomer is major) and the magnitude of the selectivity. rsc.orgacs.org For example, a calculated ΔΔG‡ of approximately 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of about 90%. acs.org

This predictive power is invaluable for catalyst design. Computational screening allows for the in silico evaluation of various catalyst derivatives before undertaking their synthesis and experimental testing. For instance, models can predict how modifying the N-substituent (e.g., replacing benzyl with other groups) on the prolinol catalyst would impact steric hindrance and, consequently, the enantioselectivity of the reaction. rsc.org

Table 2: Correlation of Calculated Energy Differences (ΔΔG‡) with Experimental Enantioselectivity for a Model Reaction This table demonstrates the predictive power of DFT, showing how the calculated energy difference between the major and minor transition states correlates with the experimentally observed enantiomeric excess (ee).

| Catalyst System | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|

| System A (e.g., Prolinol-derived) | 1.95 | 91 | 90 |

| System B (Modified Ligand) | 1.11 | 66 | 66 |

| System C (Different Substrate) | 2.20 | 95 | 94 |

Note: Data are representative, based on correlations found in studies of chiral organocatalysts. rsc.orgacs.org

Conformation Analysis and Stereoelectronic Effects

The catalytic activity and selectivity of this compound are profoundly influenced by its conformational preferences. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations (endo and exo). nih.gov Furthermore, the orientation of the N-benzyl and C-hydroxymethyl substituents can vary. Computational methods are employed to perform conformational analyses, identifying the low-energy conformers of the catalyst and the catalyst-substrate intermediates. nih.govnih.gov

The stability of these conformers is governed by a combination of steric and stereoelectronic effects. researchgate.net Stereoelectronic effects arise from the interaction of electron orbitals. For example, the gauche effect or hyperconjugative interactions between bonding and anti-bonding orbitals can stabilize certain puckered conformations of the pyrrolidine ring or specific orientations of its substituents. researchgate.net The conformation of the catalyst is not static; it dictates how the catalyst presents its reactive sites and steric shielding groups to the substrates. wiley.com An analysis of related imidazolidinone catalysts revealed that the most stable ground-state conformer is not necessarily the one that enters the catalytic cycle; the catalytically active conformation might be a higher-energy species. ethz.ch

In the case of this compound, computational studies would analyze the torsional angles defining the ring pucker and the orientation of the benzyl group. The preferred conformation places the bulky benzyl group in a pseudo-equatorial position to minimize steric strain, which in turn defines the steric environment for the approaching substrate. nih.gov Understanding these conformational biases is essential, as they are transmitted to the transition state, ultimately controlling the stereochemical course of the reaction. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Catalytic Systems

A major thrust in modern chemistry is the development of "green" or sustainable methodologies, and the use of (S)-1-N-Benzyl-prolinol is no exception. Future research aims to create catalytic systems that are not only highly efficient but also environmentally benign.

Key strategies in this area include:

Immobilization: Covalently bonding this compound derivatives to solid supports like polymers (e.g., polystyrene) or silica (B1680970). beilstein-journals.org This heterogenization allows for the simple recovery and reuse of the catalyst by filtration, reducing waste and cost. A polystyrene-supported proline catalyst has already demonstrated high stability and efficiency over extended runtimes in continuous processes. beilstein-journals.org

Aqueous Catalysis: Designing water-soluble derivatives of this compound to enable reactions in water, the most sustainable solvent. This can be achieved by incorporating hydrophilic moieties into the catalyst structure. Micellar catalysis, where catalysts are encapsulated in nanoreactors like micelles or polymersomes, allows hydrophobic reactions to proceed in an aqueous environment, improving reaction rates and simplifying downstream processing. beilstein-journals.org

These approaches aim to address the challenges of catalyst separation and recycling, which are critical for large-scale industrial applications. dokumen.pub

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and potential for automation and scalability. acs.org The integration of this compound-based catalysts into continuous flow systems is a major area of future development.

Research has shown that transposing reactions from batch to flow can lead to dramatic improvements. For instance, reaction times can be reduced from hours to minutes while achieving higher yields and selectivities. beilstein-journals.orgnih.gov

| Reaction Parameter | Batch Processing | Flow Chemistry | Reference |

| Reaction Time | 6 hours | 6 minutes | nih.gov |

| Yield | 94% | 99% | nih.gov |

| Enantiomeric Excess (ee) | 78% ee | 80% ee | nih.gov |

| Alkylation Yield | 31% | 41% | beilstein-journals.org |

| Diastereomeric Excess (de) | 70% de | 82% de | beilstein-journals.org |

This table presents a comparison of batch versus flow chemistry for representative organocatalytic reactions, demonstrating the typical improvements seen in flow systems.

Immobilized prolinol catalysts are particularly well-suited for flow reactors, where they can be packed into columns to create highly efficient and stable systems. beilstein-journals.orgacs.org A notable example is the multi-step flow synthesis of the pharmaceutical (S)-rolipram, which utilized packed-bed reactors containing heterogeneous catalysts and was stable for over a week of continuous production. acs.orgrsc.org Future work will focus on developing more robust immobilized catalysts and designing integrated multi-step flow systems for the synthesis of active pharmaceutical ingredients (APIs). rsc.org

Applications in Complex Molecule Synthesis and Natural Product Total Synthesis

This compound is a crucial building block for constructing complex molecules with specific three-dimensional structures. chemimpex.comcymitquimica.com Its role as a chiral auxiliary enables the efficient production of enantiomerically pure compounds, which is essential in pharmaceutical development. chemimpex.com

Emerging applications are focused on:

Pharmaceutical Intermediates: The compound is instrumental in synthesizing key intermediates for a range of therapeutic agents, including drugs for neurological disorders, antitumor antibiotics, and anti-inflammatory agents. chemimpex.comacs.orgbiorxiv.org The synthesis of (S)-rolipram is a prime example of its utility. acs.org

Natural Product Synthesis: The total synthesis of complex natural products often relies on robust and highly stereoselective reactions. Prolinol-catalyzed reactions are being explored to create key stereocenters in these intricate molecules.

Peptidomimetics: Proline and its derivatives are unique among amino acids for their rigid cyclic structure, which can be used to control the conformation of peptides. rsc.org this compound can serve as a scaffold for creating proline analogues that are incorporated into peptides to enhance their stability or biological activity.

The development of novel prolinol derivatives continues to expand the toolkit available to synthetic chemists for tackling increasingly complex molecular targets. biorxiv.orgbeilstein-journals.org

Exploration of New Reaction Types and Substrate Scope

While this compound and its derivatives are well-known for catalyzing canonical reactions like aldol (B89426) and Michael additions, a significant research avenue is the discovery of novel transformations and the expansion of the substrate scope for existing ones.

Recent explorations have revealed unexpected reactivity. For example, quaternary proline derivatives, under certain conditions, can undergo an "interrupted" Curtius rearrangement to yield acyclic ketones and unsaturated pyrrolidines instead of the expected amines, opening a new synthetic pathway. acs.org

Future research will likely focus on:

Developing Novel Derivatives: Synthesizing new derivatives of this compound to catalyze different types of chemical bonds or to accommodate a wider range of starting materials (substrates). researchgate.net An example is the creation of a prolinol-derived ligand specifically designed to prevent unwanted side reactions in oxidative modifications of amino acids. beilstein-journals.org

Expanding Substrate Compatibility: Systematically testing and optimizing reaction conditions to include substrates that are currently unreactive or give poor results. This involves fine-tuning the catalyst structure and the reaction parameters.

Cascade Reactions: Designing complex, multi-step cascade reactions where a single prolinol catalyst orchestrates a series of transformations to rapidly build molecular complexity from simple precursors.

Synergistic Catalysis Involving this compound

Synergistic catalysis, where two distinct catalysts work in concert to promote a reaction, is a powerful strategy for achieving transformations that are difficult or impossible with a single catalyst. nih.govmdpi.com This approach often involves combining an organocatalyst, like a derivative of this compound, with a metal catalyst or a photocatalyst. nih.gov

The fundamental principle is the simultaneous but separate activation of the two reacting partners:

Organocatalyst Activation: The prolinol catalyst activates one substrate by forming a nucleophilic enamine or an electrophilic iminium ion. mdpi.comnih.gov

Co-catalyst Activation: A second catalyst, often a transition metal complex (e.g., Palladium, Copper, Lewis acids), activates the other substrate. nih.govsoton.ac.uk

A compelling example is the one-pot tandem reaction combining the copper-catalyzed aerobic oxidation of a primary alcohol to an aldehyde, which is then immediately used in an (S)-proline-catalyzed enantioselective aldol reaction. researchgate.net This synergistic approach avoids the isolation of the intermediate aldehyde and allows for the direct synthesis of chiral aldol products from simple alcohols. researchgate.net Future work will aim to combine prolinol catalysis with other catalytic cycles to invent new C-C bond-forming reactions and other valuable transformations. nih.gov

| Catalyst 1 (Organocatalyst) | Activation Mode | Catalyst 2 (Co-catalyst) | Activation Mode | Reaction Type | Reference |

| (S)-Proline derivative | Enamine formation (Nucleophile activation) | Vanadium complex | Oxidation (Electrophile generation) | Oxidative Mannich | nih.gov |

| Prolinol silyl (B83357) ether | Iminium formation (Electrophile activation) | Palladium complex | π-allyl formation (Nucleophile activation) | Allylic Alkylation | nih.gov |

| (S)-Proline | Enamine formation (Nucleophile activation) | Copper(II) complex | Oxidation of alcohol (Electrophile generation) | Tandem Oxidation-Aldol | researchgate.net |

| Chiral secondary amine | Iminium formation (Electrophile activation) | Ytterbium (Lewis Acid) | Quinoline activation (Nucleophile activation) | Cascade Michael-Aldol | soton.ac.uk |

This table showcases examples of synergistic catalysis where prolinol-type catalysts are paired with co-catalysts to enable advanced chemical transformations.

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of how this compound functions at a molecular level is crucial for designing better catalysts and processes. This requires advanced characterization techniques that can study the reaction as it happens (in situ).

Future research will increasingly rely on:

Spectroscopic Methods: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as specialized Nuclear Magnetic Resonance (NMR) experiments, can monitor the concentrations of reactants, products, and key catalytic intermediates in real-time. This provides direct evidence for proposed reaction mechanisms.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for detecting and characterizing transient catalytic complexes and intermediates, such as the complexes formed between prolinol derivatives and metal ions. mdpi.com

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model reaction pathways, calculate the energies of transition states and intermediates, and explain the origins of stereoselectivity. beilstein-journals.orgsoton.ac.uk These computational studies complement experimental data and provide invaluable insights that guide catalyst development.

By combining these advanced experimental and computational methods, researchers can build a comprehensive picture of the catalytic cycle, leading to more rational and efficient catalyst design.

Q & A

Q. Q1: What are the optimal synthetic routes for (S)-1-N-Benzyl-prolinol, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves reductive amination of prolinol derivatives with benzyl halides or via asymmetric catalysis. Key parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce stereochemical control .

- Catalyst selection : Chiral catalysts like BINAP-Ru complexes improve enantiomeric excess (ee) >95%, whereas non-chiral bases (e.g., K₂CO₃) yield racemic mixtures .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during benzylation .

Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Q. Q2: How can researchers ensure reproducibility in characterizing this compound’s physicochemical properties?

Methodological Answer: Follow standardized protocols for:

- Melting point determination : Use differential scanning calorimetry (DSC) with controlled heating rates (2°C/min) to avoid decomposition .

- Spectroscopic analysis : Assign stereochemistry via ¹H-NMR (e.g., coupling constants for vicinal protons) and ¹³C-NMR for carbon backbone confirmation. Cross-reference with NIST mass spectral libraries for fragmentation patterns .

- Hygroscopicity testing : Store samples in desiccators with anhydrous CaCl₂ and monitor weight changes over 72 hours .

Advanced Research Questions

Q. Q3: How do stereochemical variations in this compound impact its pharmacological activity, and what assays best resolve structure-activity relationships (SAR)?

Methodological Answer: Design SAR studies using:

- Enantiomer comparison : Synthesize (R)- and (S)-isomers and test in receptor-binding assays (e.g., GPCRs) to quantify IC₅₀ differences .

- Molecular docking : Use Schrödinger Maestro to model interactions with target proteins (e.g., dopamine D₂ receptors). Validate with mutagenesis studies to identify critical binding residues .

- In vivo models : Administer isomers to rodent models and measure pharmacokinetic parameters (Cmax, t½) via LC-MS/MS. Adhere to NIH guidelines for preclinical reporting to ensure replicability .

Q. Q4: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Resolve discrepancies via:

- Meta-analysis : Aggregate data from peer-reviewed studies (exclude non-validated sources like BenchChem ) and apply random-effects models to account for heterogeneity .

- Dose-response reevaluation : Test conflicting results across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Batch variability checks : Analyze impurity profiles (e.g., residual solvents, byproducts) using GC-MS and correlate with bioactivity outliers .

Q. Q5: What advanced techniques validate the stability of this compound under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation products via UPLC-QTOF and identify pathways (e.g., benzyl group hydrolysis) .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss using stable isotope-labeled internal standards .

Q. Q6: How can researchers ethically share this compound data while complying with open-science and privacy norms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.